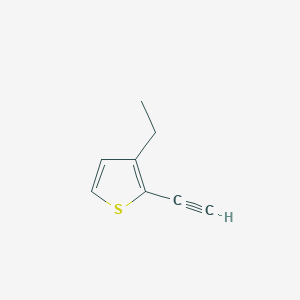

3-Ethyl-2-ethynylthiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

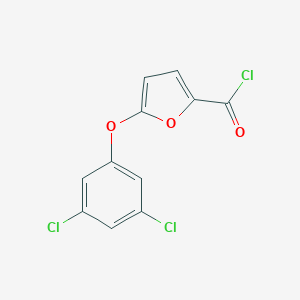

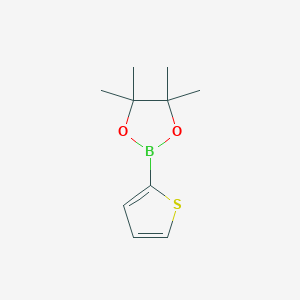

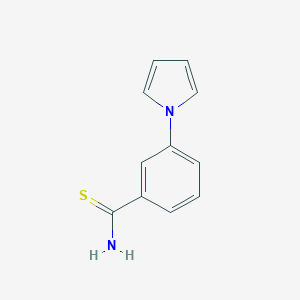

3-Ethyl-2-ethynylthiophene is a heterocyclic compound containing a five-membered ring with one sulfur atom. This compound is a derivative of thiophene, which is known for its aromatic properties and stability. Thiophene derivatives are widely studied due to their diverse applications in organic electronics, pharmaceuticals, and materials science.

Synthetic Routes and Reaction Conditions:

Sonogashira Coupling Reaction: This method involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

Fiesselmann Synthesis: This method involves the condensation of ynones or ynoates with 2-mercapto acetate to produce thiophene derivatives.

Industrial Production Methods:

- Industrial production of thiophene derivatives often involves large-scale Sonogashira coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of thiophene derivatives can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common for thiophene derivatives. Reagents such as bromine or chlorine can be used to introduce halogen atoms into the thiophene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, chlorine.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

3-Ethyl-2-ethynylthiophene has several applications in scientific research:

Organic Electronics: Used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Pharmaceuticals: Thiophene derivatives exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Materials Science: Utilized in the fabrication of corrosion inhibitors and advanced materials for electronic applications.

Mecanismo De Acción

The mechanism of action of thiophene, 3-ethyl-2-ethynyl- depends on its application:

Organic Electronics: In organic semiconductors, thiophene derivatives facilitate charge transport due to their conjugated π-electron system.

Comparación Con Compuestos Similares

Thiophene: The parent compound with a simple five-membered ring containing one sulfur atom.

Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.

Dithieno[3,2-b2’,3’-d]thiophene: A more complex thiophene derivative with two thiophene rings fused together.

Uniqueness:

- 3-Ethyl-2-ethynylthiophene is unique due to the presence of both ethyl and ethynyl substituents, which can significantly alter its electronic properties and reactivity compared to other thiophene derivatives.

Propiedades

IUPAC Name |

3-ethyl-2-ethynylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S/c1-3-7-5-6-9-8(7)4-2/h2,5-6H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZOWIZGSLIQFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[(6-oxo-3,7-dihydropurin-2-yl)amino]propanoic acid](/img/structure/B71819.png)

![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)